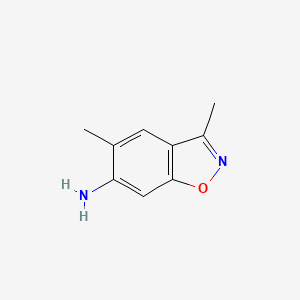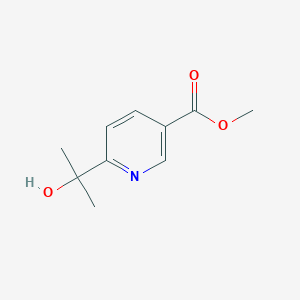
methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate, also known as methyl 6-hydroxypropylpyridine-3-carboxylate, is a chemical compound commonly used in the synthesis of pharmaceuticals and other compounds. It is an organic compound composed of a methyl group, a 6-hydroxypropan-2-yl group, and a pyridine-3-carboxylate group. The compound is soluble in water, alcohols, and ethers and is relatively stable under normal conditions. It has many uses in the laboratory and in industry, and its properties make it a useful starting material for the synthesis of various compounds.
Mécanisme D'action
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is an organic compound that is used as a starting material in the synthesis of various compounds. The compound acts as a nucleophile in the presence of a base, such as potassium carbonate, and reacts with the electrophilic carbon atom of the carbonyl group of the pyridine-3-carboxylic acid to form the desired product. The reaction is typically carried out at temperatures between 60-80°C and yields the desired product in good yields.
Biochemical and Physiological Effects
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is an organic compound with no known biochemical or physiological effects. It is not known to have any effect on the human body and is not known to be toxic or hazardous.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is a useful starting material for the synthesis of various compounds. It has a low boiling point and is relatively stable under normal conditions, making it suitable for use in laboratory experiments. It is also soluble in water, alcohols, and ethers and has good yields when used in the synthesis of various compounds. However, it is not very reactive and requires a base, such as potassium carbonate, to facilitate the reaction.
Orientations Futures
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate has many potential applications in the laboratory and industry. It can be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it can be used in the synthesis of various polymers and in the preparation of various catalysts. Furthermore, it can be used as a starting material for the synthesis of various organic compounds, such as alcohols and amines. Finally, it can be used in the synthesis of various derivatives, such as esters and amides.
Méthodes De Synthèse
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of pyridine-3-carboxylic acid with 2-hydroxypropyl bromide in the presence of a base, such as potassium carbonate. The reaction is typically carried out at temperatures between 60-80°C and yields the desired product in good yields. It can also be synthesized by the reaction of pyridine-3-carboxylic acid with 2-hydroxypropyl chloride in the presence of a base.
Applications De Recherche Scientifique
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is a useful starting material for the synthesis of various compounds. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it has been used in the synthesis of various polymers and in the preparation of various catalysts.
Propriétés
IUPAC Name |
methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,13)8-5-4-7(6-11-8)9(12)14-3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKHHBVOLPVPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(1-hydroxy-1-methylethyl)pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

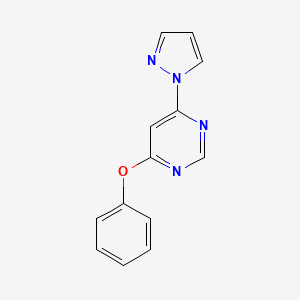
![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)
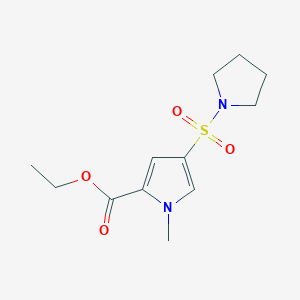
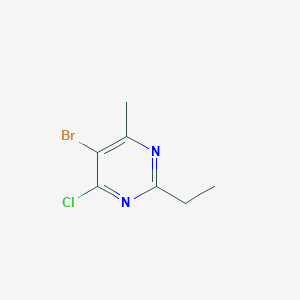
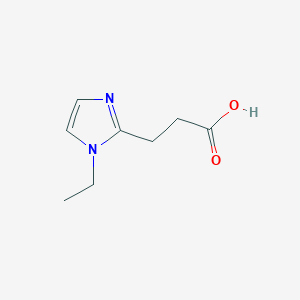
![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)
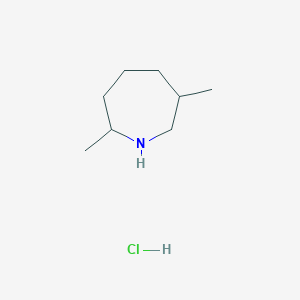
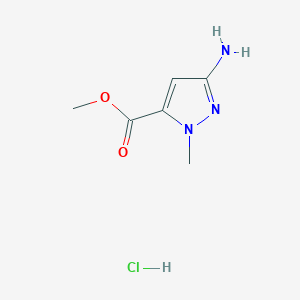
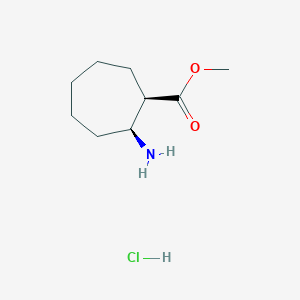
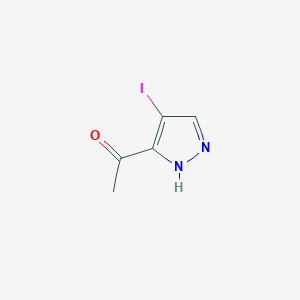
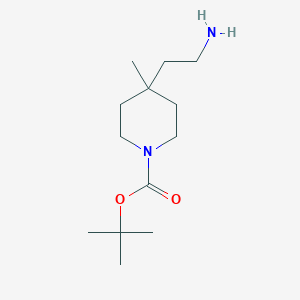
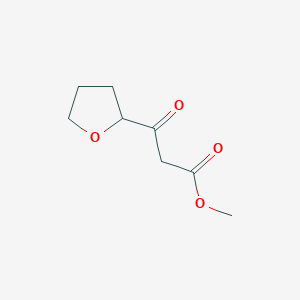
![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)
